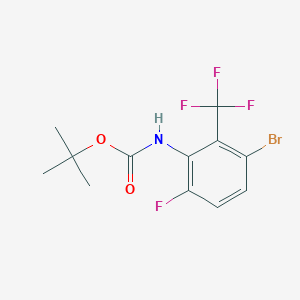

tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromo substituent, a fluoro substituent, and a trifluoromethyl group attached to a phenyl ring. The combination of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitably substituted phenyl halide. One common method involves the use of tert-butyl chloroformate as the carbamoylating agent and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the carbamate group. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution Reactions: Products include substituted phenyl carbamates with different nucleophiles.

Oxidation: Products include oxidized carbamate derivatives.

Reduction: Products include reduced amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Biological Probes: The compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates and to investigate the binding interactions with biological macromolecules.

Medicine:

Drug Development: The unique substituents on the phenyl ring make the compound a potential candidate for the development of new drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.

Mecanismo De Acción

The mechanism of action of tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The presence of the bromo, fluoro, and trifluoromethyl substituents can enhance the binding affinity and specificity of the compound for its molecular targets. The pathways involved in the compound’s mechanism of action may include inhibition of enzyme-catalyzed reactions or modulation of receptor signaling pathways.

Comparación Con Compuestos Similares

- tert-Butyl (3-chloro-6-fluoro-2-(trifluoromethyl)phenyl)carbamate

- tert-Butyl (3-bromo-6-chloro-2-(trifluoromethyl)phenyl)carbamate

- tert-Butyl (3-bromo-6-fluoro-2-(difluoromethyl)phenyl)carbamate

Comparison:

- Substituent Effects: The presence of different halogen substituents (e.g., chloro vs. bromo) can significantly affect the reactivity and biological activity of the compounds. For example, bromo substituents are generally more reactive in nucleophilic substitution reactions compared to chloro substituents.

- Fluorine Substitution: The number and position of fluorine atoms on the phenyl ring can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

- Trifluoromethyl Group: The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and resistance to metabolic degradation.

Actividad Biológica

tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate is a compound with the CAS number 2126162-32-9, notable for its unique molecular structure and potential biological activities. With a molecular formula of C12H12BrF4NO2 and a molecular weight of 358.13 g/mol, this compound features several fluorinated groups, which are often associated with enhanced biological activity.

The biological activity of compounds containing trifluoromethyl groups, such as this compound, is primarily attributed to their ability to modulate various biochemical pathways. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the pharmacodynamics of the molecule. This modification can enhance lipophilicity and metabolic stability, leading to improved bioavailability in therapeutic applications.

Target Enzymes and Pathways

Research indicates that compounds with similar structures have shown efficacy in inhibiting specific enzymes linked to disease states. For instance, studies have demonstrated that trifluoromethyl-substituted phenolic compounds can inhibit serotonin uptake by altering the binding affinity to the serotonin transporter (SERT), which may be beneficial in treating depression and anxiety disorders .

Case Studies and Research Findings

- Antidepressant Activity : A study highlighted that a trifluoromethyl group in para-position on phenolic rings increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that this compound may exhibit similar antidepressant properties.

- Antiviral Properties : Compounds with structural similarities have been investigated for their antiviral activities, particularly against orthopoxviruses. The presence of fluorinated groups has been correlated with enhanced antiviral potency due to improved interaction with viral proteins .

- Preclinical Efficacy : In preclinical studies, novel compounds featuring the trifluoromethyl group have shown significant reductions in serum levels of target proteins associated with metabolic disorders, indicating potential therapeutic applications for conditions like obesity and diabetes .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| This compound | 2126162-32-9 | 358.13 g/mol | Potential antidepressant and antiviral |

| Ubrogepant | 1262020-83-5 | 497.49 g/mol | Migraine treatment; SERT inhibition |

| Tecovirimat | 1184470-24-1 | 444.48 g/mol | Antiviral against orthopoxviruses |

Propiedades

IUPAC Name |

tert-butyl N-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF4NO2/c1-11(2,3)20-10(19)18-9-7(14)5-4-6(13)8(9)12(15,16)17/h4-5H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAZOJQUXJDVMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1C(F)(F)F)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.